![molecular formula C7H13N B13076980 (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S,7R)-Bicyclo[410]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction parameters to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.
Norbornene: Another bicyclic compound with a similar ring structure but different functional groups.
Cyclopropylamines: Compounds with a cyclopropane ring and an amine group, but lacking the additional cyclohexane ring.
Uniqueness
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
(1R,6S)-bicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |
Clé InChI |
DYJJOXPTDCNLEF-MEKDEQNOSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C2N |
SMILES canonique |
C1CCC2C(C1)C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13076902.png)
![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13076916.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
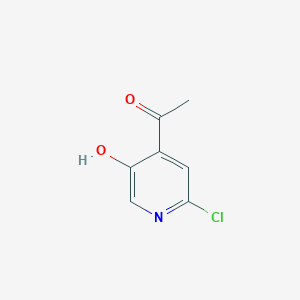
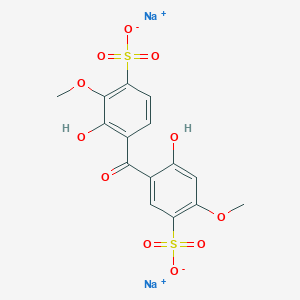
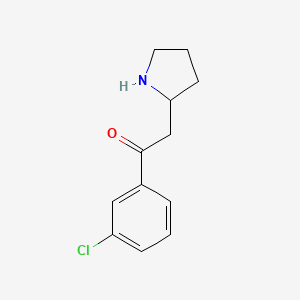
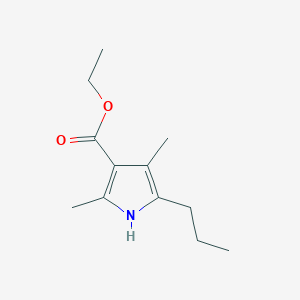
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)

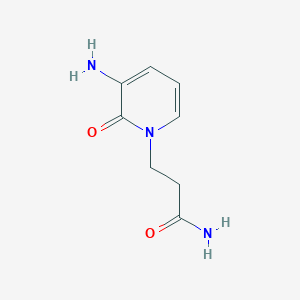

![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
